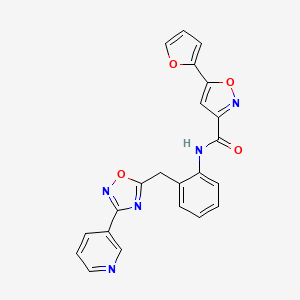

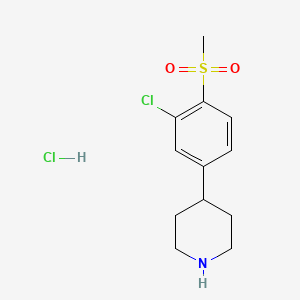

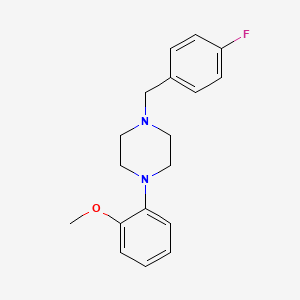

![molecular formula C9H9N3O B2668661 (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine CAS No. 2387395-55-1](/img/structure/B2668661.png)

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Chemical Reactions Analysis

The synthesis of imidazopyridine involves various chemical reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds using (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine and related derivatives have been widely explored in scientific research. For example, studies have demonstrated the selective formation of hydroxy-functionalized bicyclic imidazoles via tandem reactions, highlighting a novel one-pot catalytic synthesis of bicyclic imidazole derivatives (Bäuerlein et al., 2009). Additionally, the reaction of tobacco mosaic virus ribonucleic acid with hydroxylamine has been investigated, revealing insights into the reaction mechanism with nucleosides and nucleotides, and suggesting potential applications in the study of infectious nucleic acids (Schuster, 1961).

Fluorescent Property Analysis

Research into the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines has shown these compounds to be effective as organic fluorophores. They have been investigated for potential applications as biomarkers and photochemical sensors, with studies indicating that the hydroxymethyl group may enhance fluorescence intensity in certain derivatives (Velázquez-Olvera et al., 2012).

Exploration of Catalytic Processes

Efficient methods for the preparation of 6-aminoimidazo[1,2-a]pyridine derivatives have been developed using palladium- or copper-catalyzed methodologies. These processes offer convenient routes to synthesize novel derivatives, expanding the toolkit available for chemical synthesis and potential pharmaceutical applications (Enguehard et al., 2003).

Antimicrobial Activity Screening

The synthesis and biological evaluation of various derivatives, including pyrido[1,2-a]pyrimidine and isoxazoline, have been conducted to screen for antimicrobial activity. These studies have characterized compounds using spectral techniques, contributing to the search for new antimicrobial agents (Merja et al., 2004).

Investigation of Metabolic Activation

The metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) has been examined, offering insights into the bioactivation mechanisms of carcinogenic compounds. This research is crucial for understanding the role of metabolic activation in carcinogenesis and individual susceptibility to environmental and dietary carcinogens (Chou et al., 1995).

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-2-3-9-11-8(4-10-13)6-12(9)5-7/h2-6,13H,1H3/b10-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQZKXCRRGJVOM-ONNFQVAWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN2C=C(N=C2C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

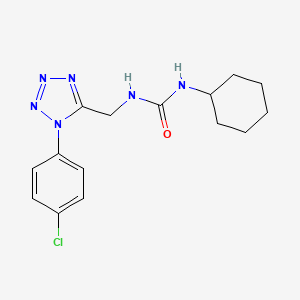

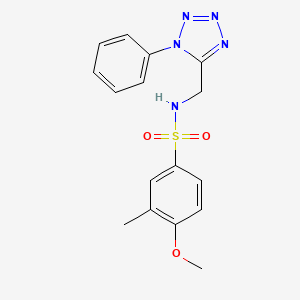

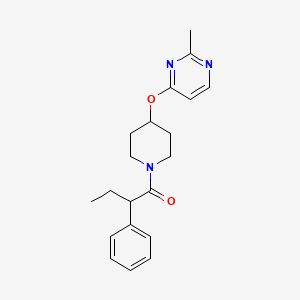

![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2668593.png)